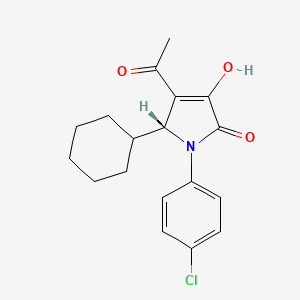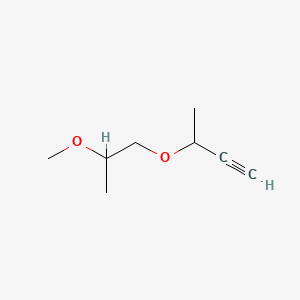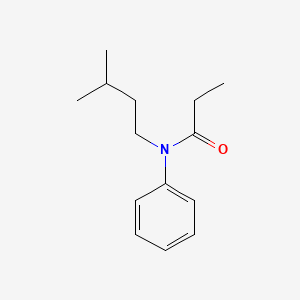
Propanamide, 2-(acetylamino)-N-(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 2-(acetylamino)-N-(2-methylpropyl)- is a chemical compound with a complex structure that includes an amide group, an acetylamino group, and a branched alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-(acetylamino)-N-(2-methylpropyl)- typically involves the acylation of an appropriate amine with an acetylating agent. One common method is the reaction of 2-methylpropylamine with acetic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of Propanamide, 2-(acetylamino)-N-(2-methylpropyl)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, 2-(acetylamino)-N-(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the acetylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Propanamide, 2-(acetylamino)-N-(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanamide, 2-(acetylamino)-N-(2-methylpropyl)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their structure and function. The compound may also interact with enzymes, inhibiting their activity and altering metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide, N-(2-methylpropyl)-: Lacks the acetylamino group, resulting in different chemical properties and reactivity.
Acetamide, N-(2-methylpropyl)-: Similar structure but with a simpler amide group.
Uniqueness
Propanamide, 2-(acetylamino)-N-(2-methylpropyl)- is unique due to the presence of both the acetylamino and branched alkyl groups. This combination imparts specific chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C9H18N2O2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-acetamido-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)5-10-9(13)7(3)11-8(4)12/h6-7H,5H2,1-4H3,(H,10,13)(H,11,12) |
Clave InChI |
YZRZQWBUSSHJKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)C(C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine](/img/structure/B13811101.png)


![2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one](/img/structure/B13811121.png)

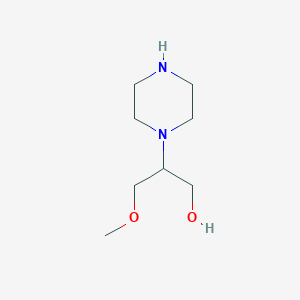
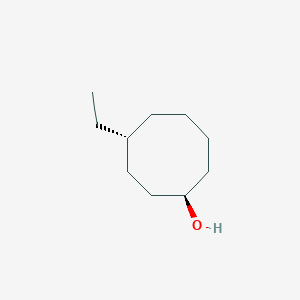

![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)
